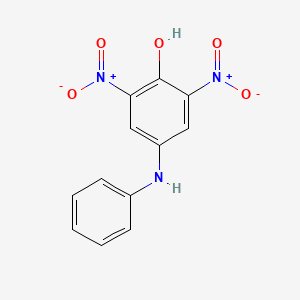

4-Anilino-2,6-dinitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Anilino-2,6-dinitrophenol” is a compound with the molecular formula C12H9N3O5 . It is related to 2,6-dinitrophenol, which is a yellow crystalline solid with a sweet musty odor .

Synthesis Analysis

A high energetic compound 4-diazo-2,6-dinitrophenol was synthesized by employing a one-pot facile method from 4-chloro-3,5-dinitroaniline . Its structure was characterized by Fourier transform infrared spectroscopy (FT-IR), elemental analysis (EA), and nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR, and 15N NMR) .

Molecular Structure Analysis

The charge density of 2,6-dinitrophenol has been carefully determined from low-temperature (20 K) single-crystal X-ray diffraction data and periodic ab initio theoretical calculations .

Chemical Reactions Analysis

2,6-Dinitrophenol is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals . The half-life for this reaction in air is estimated to be 24 days .

Scientific Research Applications

Kinetics and Mechanism Studies

- Research on the kinetics and mechanisms of reactions involving anilines and ethyl S-aryl thiocarbonates, including compounds like 4-anilino-2,6-dinitrophenol, reveals details about the stability and reactivity of various intermediates and the nature of these chemical reactions. Studies in this field have significant implications for understanding complex organic reaction processes (Castro, Leandro, Millán, & Santos, 1999).

Environmental Applications

- Degradation of 2,4-dinitrophenol by microorganisms has been explored, showing the potential for using specific microorganisms in treating industrial wastewater containing such compounds. This research is crucial for environmental management and pollution control (Hirooka, Nagase, Hirata, & Miyamoto, 2006).

Fluorescence Quenching and Toxicity Studies

- The fluorescence quenching properties of various dinitrophenols, including 4-anilino-2,6-dinitrophenol, have been studied to understand and explain their toxicity. Such research is vital in assessing the safety and environmental impact of these compounds (Dumitraş Huţanu & Pintilie, 2013).

Electronic and Steric Effects in Chemical Reactions

- Investigations into the electronic and steric effects in nucleophilic aromatic substitution reactions of compounds like 4-anilino-2,6-dinitrophenol provide insights into the influence of molecular structure on chemical reactivity. This research is fundamental to the field of organic chemistry (Crampton, Emokpae, & Isanbor, 2006).

Photolysis Studies

- The study of photolysis of compounds related to 4-anilino-2,6-dinitrophenol, which results in the formation of various photoproducts, is key to understanding the behavior of these compounds under light exposure. This knowledge is essential in fields like photochemistry and environmental sciences (Neadle & Pollitt, 1967).

Synthesis of Novel Compounds

- Research in the synthesis of novel compounds using derivatives of 4-anilino-2,6-dinitrophenol as substrates has led to the creation of new chemicals with potential applications in various scientific fields (Gondela & Walczak, 2007).

Anilinolysis Studies

- The kinetics and mechanism of anilinolysis of aryl 4-nitrophenyl carbonates, including those related to 4-anilino-2,6-dinitrophenol, have been explored. This research provides crucial insights into the behavior of these compounds in biological and chemical systems (Castro, Gazitúa, & Santos, 2005).

Mechanism of Action

Target of Action

The primary target of 4-Anilino-2,6-dinitrophenol is the mitochondrial membrane . It acts as a protonophore, an agent that can shuttle protons (hydrogen cations) across biological membranes .

Mode of Action

4-Anilino-2,6-dinitrophenol interacts with its target by dissipating the proton gradient across the mitochondrial membrane . This action collapses the proton motive force that the cell uses to produce most of its ATP chemical energy . Instead of producing ATP, the energy of the proton gradient is lost as heat .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway in the mitochondria . By uncoupling oxidative phosphorylation, it disrupts the normal energy production processes of the cell . This leads to a decrease in ATP production and an increase in heat generation .

Pharmacokinetics

Studies on related compounds suggest that it exhibits significant nonlinear pharmacokinetics, which may be attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney

Result of Action

The result of the action of 4-Anilino-2,6-dinitrophenol is a decrease in ATP production and an increase in heat generation . This can lead to increased metabolic rate and potential weight loss, but it can also lead to harmful effects such as hyperthermia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Anilino-2,6-dinitrophenol. For example, the presence of certain pollutants in water sources can affect the bioavailability of the compound . Additionally, the pH of the environment can influence the compound’s ionization state, which may affect its ability to cross biological membranes .

Safety and Hazards

properties

IUPAC Name |

4-anilino-2,6-dinitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c16-12-10(14(17)18)6-9(7-11(12)15(19)20)13-8-4-2-1-3-5-8/h1-7,13,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZITFGJJVQTQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B603499.png)

![4-[5-({2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B603501.png)

![4-{5-[(2-oxo-2-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}ethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603502.png)

![2-[(4-Bromo-1-naphthyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B603505.png)

![2-[(4-chlorophenyl)sulfonyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B603506.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B603508.png)

![6-chloro-5-({[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B603509.png)

![4-{5-[(2-carboxyethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603510.png)

![4-[5-(2-propynylsulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B603511.png)

![4-{5-[(3-fluorobenzyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603512.png)

![4-(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B603515.png)

![4-(5-{[3-(4-chloroanilino)-3-oxopropyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B603516.png)